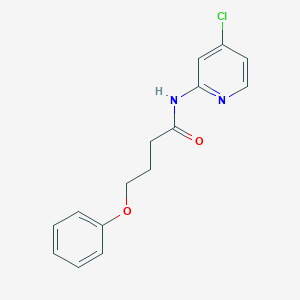
N-(4-chloropyridin-2-yl)-4-phenoxybutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloropyridin-2-yl)-4-phenoxybutanamide, also known as GSK2330672, is a small molecule inhibitor that has been developed by GlaxoSmithKline for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. It is a potent and selective inhibitor of the enzyme TAK1 (Transforming growth factor beta-activated kinase 1), which plays a crucial role in the regulation of inflammation and immune responses.
作用机制
N-(4-chloropyridin-2-yl)-4-phenoxybutanamide exerts its pharmacological effects by selectively inhibiting the enzyme TAK1, which is a key regulator of inflammation and immune responses. TAK1 is activated by various stimuli, including cytokines, toll-like receptor ligands, and oxidative stress, and plays a crucial role in the activation of downstream signaling pathways such as NF-kB, MAPK, and JNK. By inhibiting TAK1, this compound can effectively suppress the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various preclinical models of inflammatory diseases. It can effectively suppress the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta, as well as chemokines such as MCP-1 and RANTES. Furthermore, it can inhibit the activation of NF-kB, MAPK, and JNK signaling pathways, which are key regulators of inflammation and immune responses. In addition, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity or adverse effects observed.
实验室实验的优点和局限性
N-(4-chloropyridin-2-yl)-4-phenoxybutanamide is a potent and selective inhibitor of TAK1, making it a valuable tool for studying the role of this enzyme in various biological processes. It has been used extensively in preclinical studies to investigate the mechanisms of inflammation and immune responses, as well as to evaluate its therapeutic potential in various inflammatory diseases. However, like any other small molecule inhibitor, this compound has certain limitations, such as potential off-target effects, limited bioavailability, and variable pharmacokinetics. Therefore, it is important to carefully evaluate its efficacy and safety in preclinical studies before moving on to clinical development.
未来方向
N-(4-chloropyridin-2-yl)-4-phenoxybutanamide has shown great potential as a therapeutic agent for the treatment of inflammatory diseases. However, there are still many areas of research that need to be explored in order to fully understand its pharmacological effects and therapeutic potential. Some of the future directions for research on this compound include:
1. Further elucidation of the molecular mechanisms of action of this compound, particularly with regard to its effects on downstream signaling pathways.
2. Evaluation of the efficacy and safety of this compound in clinical trials, particularly in patients with rheumatoid arthritis, psoriasis, and other inflammatory diseases.
3. Investigation of the potential use of this compound in combination with other therapeutic agents, such as biologics or other small molecule inhibitors.
4. Development of novel formulations or delivery methods to improve the bioavailability and pharmacokinetics of this compound.
5. Evaluation of the potential use of this compound in other disease indications, such as cancer or infectious diseases, where inflammation and immune responses play a crucial role.
In conclusion, this compound is a promising small molecule inhibitor with potent anti-inflammatory and immunomodulatory effects. It has the potential to be a valuable therapeutic agent for the treatment of various inflammatory diseases, and further research is needed to fully understand its pharmacological effects and therapeutic potential.
合成方法
The synthesis of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide involves a multi-step process that begins with the reaction of 4-chloropyridine-2-carboxylic acid with thionyl chloride to form 4-chloropyridine-2-carbonyl chloride. This intermediate is then reacted with 4-phenoxybutan-1-amine in the presence of a base to form the final product.
科学研究应用
N-(4-chloropyridin-2-yl)-4-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Furthermore, it has been demonstrated to have a favorable safety profile in preclinical studies, making it a promising candidate for further clinical development.
属性
IUPAC Name |
N-(4-chloropyridin-2-yl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-8-9-17-14(11-12)18-15(19)7-4-10-20-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBJENSSCHMQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7628878.png)

![7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B7628887.png)
![3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methyl-6-oxo-1H-pyridazine-5-carbonitrile](/img/structure/B7628892.png)
![2-methyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7628905.png)
![(6-chloro-2-ethylimidazo[1,2-a]pyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7628907.png)

![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628914.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628922.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B7628936.png)

![6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628961.png)
![2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid](/img/structure/B7628965.png)
